molecular formula C20H12N2O4 B6502740 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate CAS No. 951975-87-4

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate

Cat. No.: B6502740
CAS No.: 951975-87-4
M. Wt: 344.3 g/mol
InChI Key: UTFKBFSDEBWOGN-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate is a synthetic chemical compound featuring a benzofuran-3-one core structure that is functionalized with pyridin-3-ylmethylene and isonicotinate moieties . This molecular architecture, which includes a conjugated system and multiple hydrogen bond acceptors, is often explored in medicinal chemistry and chemical biology for its potential to engage with biological targets . Compounds with similar scaffolds, such as those based on the 3-oxo-2,3-dihydrobenzofuran structure, are frequently investigated for their role in cooperative binding and as key components in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The presence of two distinct pyridine rings in its structure may enhance its ability to interact with enzymatic active sites or serve as a linker in the design of bifunctional molecules. Researchers can utilize this compound as a valuable building block or a starting point for structure-activity relationship (SAR) studies in various drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-19-16-4-3-15(25-20(24)14-5-8-21-9-6-14)11-17(16)26-18(19)10-13-2-1-7-22-12-13/h1-12H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFKBFSDEBWOGN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a benzofuran core fused with a pyridine moiety, forming a conjugated system with a (Z)-configured exocyclic double bond. Its molecular formula, C₂₀H₁₂N₂O₄ , and molar mass of 344.3 g/mol , reflect a planar structure conducive to π-π interactions, a property leveraged in drug design for target binding. The isonicotinate ester at position 6 enhances solubility and bioavailability, while the pyridinylmethylene group at position 2 introduces stereoelectronic effects critical for biological activity.

Therapeutic Relevance

Though direct biological data for this compound remains proprietary, structural analogs in patents demonstrate inhibition of YAP/TAZ-TEAD protein-protein interactions, implicating potential applications in oncology and fibrosis. The Z-configuration is hypothesized to optimize steric complementarity with biological targets, a hypothesis supported by comparative studies on E/Z isomers of related benzofuran derivatives.

Synthetic Routes and Reaction Mechanisms

Knoevenagel Condensation: Core Scaffold Formation

The synthesis begins with a Knoevenagel condensation between a 3-oxo-2,3-dihydrobenzofuran-6-ol derivative and pyridine-3-carbaldehyde (Figure 1). This step forms the exocyclic double bond, with stereochemical outcomes dictated by reaction conditions.

Reaction Conditions

  • Catalysts: Piperidine (10 mol%) and glacial acetic acid (5–10 mol%).

  • Solvent: Dichloromethane under reflux with a water trap to remove byproducts.

  • Time: 5–6 hours, yielding a 96% conversion rate.

The reaction proceeds via a nucleophilic attack of the deprotonated benzofuran enolate on the aldehyde, followed by dehydration. The Z-isomer predominates due to steric hindrance between the pyridine ring and benzofuran oxygen, favoring the less hindered transition state.

Esterification: Isonicotinate Incorporation

The phenolic hydroxyl group at position 6 undergoes esterification with isonicotinoyl chloride in the presence of a base (e.g., triethylamine). This step is typically conducted in anhydrous THF at 0–5°C to minimize hydrolysis, achieving yields >85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies in dichloromethane, DMA, and NMP reveal that dichloromethane maximizes regioselectivity for the Z-isomer (Table 1). Elevated temperatures (>80°C) promote E-isomer formation via retro-aldol pathways, necessitating strict temperature control.

Table 1: Solvent Impact on Z/E Ratio

SolventZ/E RatioYield (%)
Dichloromethane9:196
DMA7:188
NMP5:182

Catalytic Systems

Replacing piperidine with morpholine or DBU reduces stereoselectivity, underscoring piperidine’s role in stabilizing the transition state through weak acid-base interactions. Acetic acid modulates reaction kinetics by protonating intermediates, preventing over-condensation.

Purification and Characterization Techniques

Chromatographic Resolution

Crude reaction mixtures contain E/Z isomers, necessitating preparative chiral HPLC (SMB Technology) for separation. Mobile phases of hexane:isopropanol (85:15) resolve isomers with >99% enantiomeric excess.

Spectroscopic Confirmation

1H-NMR (400 MHz, DMSO-d6):

  • δ 8.70 (s, 1H, vinylic-H, Z-configuration).

  • δ 7.89–8.45 (m, 8H, pyridinyl and benzofuran-H).

IR (KBr): 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N).

XRD confirms the Z-configuration through dihedral angle analysis (85.2° between benzofuran and pyridine planes) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridinylmethylene group, converting it to a pyridylmethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isonicotinate moiety, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyridylmethyl derivatives.

    Substitution: Various substituted isonicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its incorporation into polymers or other materials can lead to the creation of advanced composites with a wide range of applications.

Mechanism of Action

The mechanism by which (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Comparative Data of Structural Analogs

Compound ID Methylene Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Reference
B1 Quinolin-2-yl Tetrahydro-2H-pyran triacetate C₃₂H₃₀NO₁₂ 620.18 189.9–190.2 65
B2 Quinolin-3-yl Tetrahydro-2H-pyran triacetate C₃₂H₃₀NO₁₂ 620.18 211.1–211.5 62
B3 Quinolin-5-yl Tetrahydro-2H-pyran triacetate - - 219.3–219.6 69
E8 (CAS 622795-29-3) Pyridin-3-yl 2,6-Dimethoxybenzoate C₂₃H₁₇NO₆ 403.40 - -
E11 (CAS 622800-36-6) Pyridin-3-yl Benzodioxole-5-carboxylate C₂₂H₁₄N₂O₆ 402.35 - -

Key Observations:

  • Methylene Substituent Effects: Quinoline-based analogs (B1–B3) exhibit higher molecular weights (~620 g/mol) compared to pyridinyl derivatives (E8, E11: ~400 g/mol). Melting points increase with quinoline substituent positional changes: B1 (190°C) < B2 (211°C) < B3 (219°C), suggesting enhanced crystallinity with bulkier or more polar groups .
  • Ester Group Impact: The tetrahydro-2H-pyran triacetate ester in B1–B3 likely improves solubility due to its acetylated sugar moiety, whereas aromatic esters (e.g., 2,6-dimethoxybenzoate in E8) may enhance π-π stacking interactions .

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H15N2O5C_{21}H_{15}N_{2}O_{5} with a molecular weight of 373.36 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, and a pyridine ring that may enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds structurally related to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, a series of 2,3-dihydrobenzofuran derivatives demonstrated potent antiproliferative activity against various cancer cell lines, including breast and colon cancer cells .

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BBel-74047.0
Compound CMCF712.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses and caspase activation assays.

Antioxidant Activity

The antioxidant potential of related benzofuran compounds has been evaluated using the DPPH assay. These studies revealed that certain derivatives possess significant free radical scavenging activity, contributing to their therapeutic potential in oxidative stress-related diseases .

The biological effects of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins suggest that these compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Effects : By scavenging free radicals, these compounds may protect cells from oxidative damage.

Case Studies

A notable study investigated the effects of a related benzofuran derivative on neuropathic pain models in rats. The compound was found to reverse neuropathic pain without affecting locomotor behavior, indicating a favorable therapeutic profile . This suggests that similar derivatives may be effective in treating neuropathic pain while minimizing side effects.

Q & A

Q. What are the recommended synthetic pathways for (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation: Start with the benzofuran core via cyclization of substituted catechol derivatives under acidic conditions .

Pyridine Moiety Introduction: Perform a condensation reaction between the benzofuran intermediate and a pyridine-3-carbaldehyde derivative using a base catalyst (e.g., piperidine) to form the (Z)-configured exocyclic double bond .

Esterification: React the intermediate with isonicotinic acid chloride in anhydrous THF under nitrogen to form the final ester .
Optimization Tips:

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
  • Monitor reaction progress via TLC and confirm purity via HPLC (>98%) with a C18 column and acetonitrile/water mobile phase .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration via coupling constants) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 433.12) .
  • X-ray Crystallography: Resolve crystal packing and confirm the (Z)-configuration of the exocyclic double bond .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking: Use software like AutoDock Vina with the target’s PDB structure (e.g., kinases or oxidoreductases). Input the compound’s 3D structure generated from SMILES (e.g., C1=CC=CN=C1C=CC2=C3C=CC(=O)C(=O)C3=CC=C2OC(=O)C4=CC=NC=C4) .

Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., ketone oxygen for hydrogen bonding) .

MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

Methodological Answer:

Analog Synthesis: Modify substituents (e.g., replace pyridine with thiophene or vary ester groups) .

Biological Assays:

  • Anticancer Activity: MTT assay against HeLa or MCF-7 cells (IC50 determination).
  • Antioxidant Potential: DPPH radical scavenging assay (compare % inhibition at 10–100 µM) .

Data Analysis: Use PCA (Principal Component Analysis) to correlate substituent electronegativity with bioactivity .

Q. How should researchers resolve contradictions in reported biological activities?

Methodological Answer: Case Example: Discrepancies in IC50 values for anticancer activity may arise from:

  • Purity Variance: Re-run assays with HPLC-validated batches.
  • Assay Conditions: Standardize cell lines, serum concentrations, and incubation times.
  • Control Experiments: Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers (e.g., caspase-3) .

Method Development Questions

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a QTRAP 6500+ system with ESI+ ionization. Optimize transitions (e.g., m/z 433.12 → 315.08 for quantification).
  • Sample Preparation: Protein precipitation with acetonitrile (1:4 ratio) followed by SPE cleanup .
  • Validation Parameters: Assess linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery (>85%) per ICH guidelines .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer:

  • Biodegradation Assay: Use OECD 301F (manometric respirometry) with activated sludge. Monitor via GC-MS for degradation intermediates .
  • Ecotoxicity Testing:
    • Daphnia magna: 48-h acute toxicity (EC50 determination).
    • Algal Growth Inhibition: 72-h exposure to assess effects on Chlorella vulgaris .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.